6-Bromo-4-methylquinolin-3-amine
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Overview
Description
6-Bromo-4-methylquinolin-3-amine is a quinoline derivative with the molecular formula C10H8BrN. This compound is part of a broader class of quinoline derivatives known for their diverse applications in medicinal and industrial chemistry. Quinoline derivatives have been extensively studied due to their biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-methylquinolin-3-amine typically involves the bromination of 4-methylquinoline followed by amination. One common method includes the use of bromine in acetic acid to introduce the bromine atom at the 6-position of 4-methylquinoline. The resulting 6-bromo-4-methylquinoline is then subjected to amination using ammonia or an amine source under suitable conditions .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination and amination reactions. These processes are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-4-methylquinolin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different quinoline derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide or thiolates in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed:
Substitution Reactions: Products include various substituted quinolines.
Oxidation Reactions: Products include quinoline N-oxides.
Coupling Reactions: Biaryl quinoline derivatives.
Scientific Research Applications
6-Bromo-4-methylquinolin-3-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-4-methylquinolin-3-amine involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-Methylquinoline: Lacks the bromine atom, resulting in different reactivity and biological activity.
6-Bromoquinoline: Lacks the methyl group, which can affect its chemical properties and applications.
4-Methylquinolin-3-amine: Lacks the bromine atom, leading to different substitution patterns and reactivity.
Uniqueness: 6-Bromo-4-methylquinolin-3-amine is unique due to the presence of both the bromine atom and the methyl group, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
6-bromo-4-methylquinolin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c1-6-8-4-7(11)2-3-10(8)13-5-9(6)12/h2-5H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGDKJIYBYNMHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC=C1N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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